N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide
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Overview
Description
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide involves several steps. One common method includes the reaction of 1-methylpiperazine with a suitable carboxylic acid derivative . The reaction conditions typically involve the use of solvents such as ethanol and water, and the addition of hydrochloric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, particularly as an inhibitor of tyrosine kinases . This makes it a candidate for the treatment of diseases such as leukemia. In industry, it may be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide involves the inhibition of specific molecular targets, such as tyrosine kinases . These enzymes play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of abnormal cell growth and proliferation. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide can be compared with other similar compounds, such as imatinib, which is also a tyrosine kinase inhibitor . While both compounds share a similar mechanism of action, this compound may have unique structural features that confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include various benzanilides and phenylpiperazines .
Properties
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-4-7-15(21)18-13-14-6-5-8-17-16(14)20-11-9-19(2)10-12-20/h3,5-6,8H,1,4,7,9-13H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSJBVUYGNIXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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